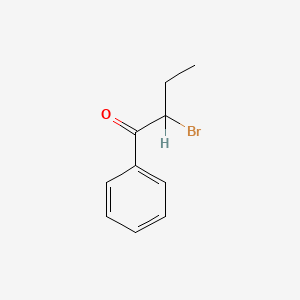

2-Bromo-1-phenylbutan-1-one

CAS No.: 73908-28-8

Cat. No.: VC2310737

Molecular Formula: C10H11BrO

Molecular Weight: 227.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73908-28-8 |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.1 g/mol |

| IUPAC Name | 2-bromo-1-phenylbutan-1-one |

| Standard InChI | InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

| Standard InChI Key | NDHOJNYNXYLUCR-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)C1=CC=CC=C1)Br |

| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)Br |

Introduction

Chemical Structure and Properties

Molecular Structure

2-Bromo-1-phenylbutan-1-one consists of a phenyl group attached to a carbonyl (C=O), which is connected to a butane chain with a bromine atom at the second (alpha) position. Its molecular formula is C₁₀H₁₁BrO, differing from the pentanone analog (C₁₁H₁₃BrO) by one carbon atom in the alkyl chain .

Chemical Reactivity

As an α-bromoketone, this compound possesses reactive sites that make it valuable in organic synthesis:

-

The carbonyl group serves as an electrophilic center

-

The α-bromo substituent functions as an excellent leaving group in nucleophilic substitution reactions

-

The phenyl ring provides opportunities for further functionalization

These reactive features contribute to its utility as a versatile building block in chemical synthesis, particularly for heterocyclic compounds and pharmaceutical intermediates.

Spectroscopic Characterization

Infrared Spectroscopy

Characteristic IR absorption bands for 2-Bromo-1-phenylbutan-1-one would likely include:

-

Strong C=O stretching around 1680-1700 cm⁻¹

-

C-Br stretching in the 500-600 cm⁻¹ range

-

Aromatic C=C stretching around 1450-1600 cm⁻¹

-

Aliphatic C-H stretching in the 2850-2950 cm⁻¹ region

Mass Spectrometry

The compound would be expected to show characteristic fragmentation patterns:

-

Molecular ion peaks reflecting the isotope pattern of bromine (M⁺ and M+2⁺ with nearly equal intensity)

-

Loss of bromine (M-Br)⁺

-

Benzoyl fragment (C₇H₅O⁺) as a common fragment

Synthesis Methods

Direct Bromination of the Ketone

Based on synthetic methods for similar compounds, 2-Bromo-1-phenylbutan-1-one could be prepared through direct bromination of 1-phenylbutan-1-one (butyrophenone). This approach typically employs molecular bromine or N-bromosuccinimide (NBS) as the brominating agent .

Table 1: Potential Bromination Reaction Conditions

| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Expected Yield |

|---|---|---|---|---|

| Br₂ | CCl₄ or CH₂Cl₂ | Acid catalyst | 0-25°C | 70-85% |

| NBS | CCl₄ | Benzoyl peroxide | Reflux | 75-90% |

| CuBr₂ | Ethyl acetate | - | Room temperature | 65-80% |

Modified Sodium Bromide Method

Another potential synthetic route could be adapted from the method described for 2-Bromo-1-phenyl-pentan-1-one, using sodium bromide with hydrogen peroxide and hydrochloric acid. This method is particularly appealing for its use of more environmentally friendly reagents .

Proposed Synthesis Protocol:

-

Add 1-phenylbutan-1-one and sodium bromide to a reaction flask

-

Add 30% hydrochloric acid

-

Slowly add hydrogen peroxide dropwise

-

Allow reaction to proceed for 1-2 hours with monitoring

-

After completion, separate layers and wash with saturated sodium carbonate and saline

-

Dry and concentrate to obtain the product

The expected yield from this method would be approximately 90-95%, based on results reported for the pentanone analog .

Electrochemical Bromination

Drawing from advancements in electrochemical halogenation methods mentioned for related compounds, an electrochemical approach could potentially offer a greener alternative for synthesizing 2-Bromo-1-phenylbutan-1-one.

Applications in Research and Chemistry

As a Synthetic Intermediate

2-Bromo-1-phenylbutan-1-one serves as a valuable synthetic intermediate due to its reactive functional groups. The α-bromo ketone functionality enables various transformations:

-

Nucleophilic substitution reactions leading to:

-

Amino ketones through reaction with amines

-

Hydroxy ketones via hydrolysis

-

Thioethers through reaction with thiols

-

-

Cyclization reactions to form:

-

Heterocyclic compounds including pyrazoles, oxazoles, and thiazoles

-

Five and six-membered ring systems with biological activity

-

-

Cross-coupling reactions:

-

Suzuki-Miyaura coupling to introduce aryl groups

-

Sonogashira coupling for alkyne introduction

-

Theoretical Research Value

The compound also holds value in theoretical and mechanistic studies:

-

Investigation of stereoselective reactions

-

Study of reaction mechanisms involving α-haloketones

-

Exploration of structure-activity relationships in biological systems

Comparison with Structurally Related Compounds

Comparison with 2-Bromo-1-phenyl-pentan-1-one

2-Bromo-1-phenyl-pentan-1-one (CAS No. 49851-31-2) differs from our target compound by having an additional methylene group in the alkyl chain .

Table 2: Comparison of Butanone vs. Pentanone Derivatives

| Property | 2-Bromo-1-phenylbutan-1-one | 2-Bromo-1-phenyl-pentan-1-one |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO | C₁₁H₁₃BrO |

| Molecular Weight | 227.10 | 241.12 |

| Physical State | Likely oily liquid | Yellow oily liquid |

| Synthetic Approach | Similar bromination methods | NaBr/H₂O₂/HCl method documented |

| Applications | Synthetic intermediate | Reagent in organic synthesis, pharmaceutical intermediate |

The shorter alkyl chain in 2-Bromo-1-phenylbutan-1-one would likely result in:

-

Slightly higher reactivity of the α-bromo position

-

Potentially different crystallization behavior

-

Altered lipophilicity affecting biological membrane penetration

-

Different interaction patterns with biological targets

Comparison with 2-Chloro-1-phenylbutan-1-one

2-Chloro-1-phenylbutan-1-one represents the chloro analog of our target compound, with the bromine atom replaced by chlorine.

Table 3: Comparison of Bromo vs. Chloro Derivatives

| Property | 2-Bromo-1-phenylbutan-1-one | 2-Chloro-1-phenylbutan-1-one |

|---|---|---|

| Leaving Group Ability | Higher (C-Br bond is weaker) | Lower (C-Cl bond is stronger) |

| Reactivity in Nucleophilic Substitution | Generally more reactive | Less reactive |

| Bond Length | Longer C-Br bond | Shorter C-Cl bond |

| Applications | Similar but potentially more reactive | Documented antimicrobial properties |

The difference in halogen atom affects several key properties:

-

The C-Br bond is longer and weaker than the C-Cl bond, making bromides generally better leaving groups in nucleophilic substitution reactions

-

The bromine atom is larger and more polarizable than chlorine, potentially affecting crystal packing and intermolecular interactions

-

Different electronic effects on the carbonyl group may influence reactivity patterns

Comparison with 2-Bromo-1-(1-phenyl)ethanone

2-Bromo-1-(1-phenyl)ethanone, with spectroscopic data provided in the search results, represents a shorter chain analog of our target compound .

Table 4: Comparison with Shorter Chain Analog

| Property | 2-Bromo-1-phenylbutan-1-one | 2-Bromo-1-(1-phenyl)ethanone |

|---|---|---|

| Alkyl Chain | Butyl (4 carbons) | Methyl (1 carbon) |

| Physical State | Likely oily liquid | Solid (m.p. 49-50°C) |

| ¹H NMR | Complex pattern for butyl chain | Simpler spectrum with singlet at δ 4.46 ppm for CH₂Br |

| Steric Factors | Greater steric hindrance near reaction center | Less steric hindrance |

The extended alkyl chain in 2-Bromo-1-phenylbutan-1-one introduces:

-

Increased lipophilicity

-

Different steric environment around the reactive center

-

Altered physical properties including melting/boiling points

-

Different conformational flexibility

Research Challenges and Future Directions

Synthetic Optimization

Further research on 2-Bromo-1-phenylbutan-1-one could focus on:

-

Developing greener synthetic methodologies with reduced environmental impact

-

Improving stereoselectivity in the bromination step

-

Scaling up synthesis for industrial applications

-

Exploring catalytic approaches to enhance efficiency

Structural Modifications

Structure-activity relationship studies could investigate:

-

The effect of substituents on the phenyl ring

-

The influence of alkyl chain length on reactivity and biological activity

-

The development of more stable analogs for specific applications

Analytical Methods

Advanced characterization techniques could be applied:

-

X-ray crystallography to determine precise structural parameters

-

Advanced NMR techniques for conformational analysis

-

Computational studies to predict reactivity and properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume